BenchChemオンラインストアへようこそ!

2,4-Dichloro-6-methylpyrrolo[2,1-f][1,2,4]triazine

Hedgehog signaling pathway Anticancer Structure-Activity Relationship

2,4-Dichloro-6-methylpyrrolo[2,1-f][1,2,4]triazine (CAS 1552232-67-3) is a heterocyclic building block belonging to the pyrrolo[2,1-f][1,2,4]triazine class, a privileged scaffold extensively validated in kinase inhibitor drug discovery and the synthesis of the antiviral drug remdesivir. The compound features a unique fused pyrrole-triazine core with chlorine atoms at the C-2 and C-4 positions and a methyl group at the C-6 position (molecular weight 202.04 g/mol).

Molecular Formula C7H5Cl2N3
Molecular Weight 202.04 g/mol
Cat. No. B8218775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-methylpyrrolo[2,1-f][1,2,4]triazine
Molecular FormulaC7H5Cl2N3
Molecular Weight202.04 g/mol
Structural Identifiers
SMILESCC1=CN2C(=C1)C(=NC(=N2)Cl)Cl
InChIInChI=1S/C7H5Cl2N3/c1-4-2-5-6(8)10-7(9)11-12(5)3-4/h2-3H,1H3
InChIKeyKUQKETCTDHVORJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-6-methylpyrrolo[2,1-f][1,2,4]triazine: A Differentiated Pyrrolotriazine Building Block for Kinase-Targeted Synthesis


2,4-Dichloro-6-methylpyrrolo[2,1-f][1,2,4]triazine (CAS 1552232-67-3) is a heterocyclic building block belonging to the pyrrolo[2,1-f][1,2,4]triazine class, a privileged scaffold extensively validated in kinase inhibitor drug discovery and the synthesis of the antiviral drug remdesivir [1]. The compound features a unique fused pyrrole-triazine core with chlorine atoms at the C-2 and C-4 positions and a methyl group at the C-6 position (molecular weight 202.04 g/mol) . While the broader pyrrolotriazine class is known for mimicking the ATP-adenine binding mode in kinases, the specific 2,4-dichloro-6-methyl substitution pattern provides quantifiable differentiation in sequential functionalization reactivity, regiochemical control, and the resulting bioactive conformations compared to non-methylated or alternative halogen-substituted analogs [2].

Why Generic Pyrrolotriazine Intermediates Cannot Substitute for 2,4-Dichloro-6-methylpyrrolo[2,1-f][1,2,4]triazine in Drug Discovery


Generic substitution with the non-methylated 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine (CAS 918538-05-3) or the 2,4-dibromo analog fails to deliver equivalent downstream outcomes due to three critical, quantifiable differentiators. First, the C-6 methyl group directly impacts the bioactive conformation of final inhibitors; SAR studies on pyrrolotriazine-based hedgehog pathway inhibitors demonstrated that C-6 methyl-substituted analogs exhibited significantly more potent antiproliferative activity than their unsubstituted or alternative alkyl counterparts [1]. Second, the chlorine substituents at C-2 and C-4 offer a differential reactivity profile that enables sequential, regioselective functionalization, a synthetic advantage that is lost with the more labile but less discriminating dibromo intermediate described in patent US8148522 [2]. Third, the 6-methyl substitution increases lipophilicity (ΔclogP ≈ +0.5 versus the non-methylated parent) and metabolic stability in derived kinase inhibitors, a factor that directly influences the success of downstream lead optimization programs [3].

Quantitative Differentiation Evidence: 2,4-Dichloro-6-methylpyrrolo[2,1-f][1,2,4]triazine vs. Closest Analogs


C-6 Methyl Substitution Drives Hedgehog Pathway Inhibitor Potency: 6-Methyl vs. Unsubstituted vs. 6-Propyl

In a systematic SAR study of pyrrolo[2,1-f][1,2,4]triazine derivatives as Hedgehog (Hh) signaling pathway inhibitors, the 6-methyl substituted analog (compound 3) demonstrated significantly potent antiproliferative activity, ranking among the most active compounds alongside the 5-methyl and 5-ethyl analogs, and outperforming the 6-propyl analog (compound 4). The unsubstituted pyrrolotriazine core exhibited substantially weaker activity, establishing the C-6 methyl group as a critical potency determinant [1]. This head-to-head comparison within a single study provides direct evidence that the 6-methyl substitution pattern is not interchangeable with other alkyl groups or hydrogen at this position.

Hedgehog signaling pathway Anticancer Structure-Activity Relationship

Differential Chlorine Reactivity Enables Sequential C-4 then C-2 Functionalization, Contrasting with Dibromo Analog

The 2,4-dichloro substitution pattern on the pyrrolotriazine scaffold exhibits intrinsic regioselectivity: the chlorine at C-4 is more electrophilic and undergoes nucleophilic aromatic substitution (SNAr) preferentially over the chlorine at C-2. This property, established through the synthesis of numerous kinase inhibitor series including VEGFR-2 and Met inhibitors [1], enables sequential, controlled introduction of two different amine or alcohol nucleophiles without requiring protecting group strategies. In contrast, the 2,4-dibromopyrrolotriazine intermediate disclosed in US Patent 8,148,522 [2] shows higher overall reactivity but reduced discrimination between the two positions (Δ reactivity C-4 vs C-2 is narrower for Br than Cl due to the better leaving group ability of bromide), leading to lower regioselectivity in the first substitution step.

Regioselective synthesis Nucleophilic substitution Medicinal chemistry

6-Methyl Group Increases Lipophilicity and Metabolic Stability Compared to Non-Methylated Core in VEGFR-2 Inhibitor Series

SAR studies on 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1,2,4]triazine VEGFR-2 kinase inhibitors demonstrated that C-5 and C-6 substitution is essential for achieving good in vitro potency [1]. The 6-methyl group, specifically, contributes to both target engagement and pharmacokinetic properties. In the broader pyrrolotriazine class, the scaffold itself was identified as having one fewer hydrogen bond donor and being intrinsically more lipophilic than the corresponding pyrrolopyrimidine series, a factor that significantly improved permeability in IRAK4 inhibitor development [2]. The 6-methyl substitution further amplifies this advantage: the calculated logP for 2,4-dichloro-6-methylpyrrolotriazine (MW 202.04) is approximately 2.8, versus ~2.3 for the non-methylated 2,4-dichloropyrrolotriazine (MW 188.01), representing a ΔclogP of approximately +0.5 that correlates with improved membrane permeability in cell-based assays.

VEGFR-2 kinase Metabolic stability Lead optimization

Supply Chain Differentiation: 2,4-Dichloro-6-methylpyrrolotriazine vs. 2,4-Dichloro-7-methyl Regioisomer Purity and Availability

Commercial sourcing data reveals differentiation in purity specifications and price between the 6-methyl and 7-methyl regioisomers. The 2,4-dichloro-6-methylpyrrolo[2,1-f][1,2,4]triazine is available from major suppliers at 97-98% purity (Aladdin D680290; Leyan 1554316) with pricing at approximately $372.90/100mg , while the 2,4-dichloro-7-methyl regioisomer (CAS 1613751-73-7) is less widely stocked and primarily available through custom synthesis channels . This indicates that the 6-methyl isomer has established quality control standards and validated analytical protocols (including COA availability), which is critical for GLP/GMP-adjacent medicinal chemistry workflows.

Chemical procurement Regioisomer purity Supply chain

Kinase Profiling: Pyrrolotriazine Scaffold Demonstrates Favorable Selectivity Window vs. Quinazoline-Based Inhibitors

The pyrrolo[2,1-f][1,2,4]triazine scaffold has been directly compared to the quinazoline scaffold as a kinase inhibitor template. In dual VEGFR-2/FGFR-1 inhibitor programs, the pyrrolotriazine core was found to effectively mimic the quinazoline ATP-binding mode while offering a distinct selectivity profile. Specifically, 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolotriazine analogs demonstrated potent dual inhibition of VEGFR-2 and FGFR-1 with Ki values in the low nanomolar range, while exhibiting reduced off-target activity against certain other RTKs compared to the corresponding quinazoline-based inhibitors [1]. The 2,4-dichloro-6-methyl substitution pattern on the pyrrolotriazine core provides the synthetic handle for installing the critical C-4 aniline moiety that drives this selectivity.

Kinase selectivity VEGFR-2 FGFR-1 Scaffold comparison

Procurement-Relevant Application Scenarios for 2,4-Dichloro-6-methylpyrrolo[2,1-f][1,2,4]triazine


Medicinal Chemistry: Synthesis of C-6 Methyl-Substituted Kinase Inhibitor Libraries with Enhanced Cellular Potency

Based on the Hedgehog pathway SAR evidence, medicinal chemistry teams should prioritize 2,4-dichloro-6-methylpyrrolotriazine as the starting building block when designing focused kinase inhibitor libraries targeting the Hh, VEGFR-2, or Met pathways. The pre-installed C-6 methyl group provides a potency advantage over the non-methylated 2,4-dichloropyrrolotriazine [1], while the differential C-4/C-2 chlorine reactivity enables efficient sequential diversification to explore C-4 aniline and C-2 amine/ether SAR vectors [2]. This approach minimizes synthetic steps compared to late-stage C-6 methylation of the unsubstituted core. Typical reaction conditions involve C-4 SNAr with substituted anilines in DMF at 80°C, followed by C-2 substitution with amines or alcohols under more forcing conditions (100-120°C).

Process Chemistry: Regioselective Synthesis of Unsymmetrical 2,4-Disubstituted Pyrrolotriazines for Scale-Up

For process chemists developing scalable routes to clinical candidates, the dichloro intermediate offers superior regiochemical control compared to the dibromo alternative. The larger reactivity differential between C-4 and C-2 chlorine atoms allows for telescoped sequential substitution without intermediate purification in many cases, a significant advantage over the dibromo analog (US 8,148,522) where competing C-2 substitution during the first step can generate difficult-to-remove regioisomeric impurities [3]. The 6-methyl group further contributes by blocking potential metabolic soft spots at this position, as demonstrated in the VEGFR-2 inhibitor optimization studies where C-6 substitution improved both potency and pharmacokinetic profiles [4]. The compound is available in multigram quantities (up to 10g from Aladdin Scientific) suitable for scale-up campaigns.

Antiviral Drug Development: Advanced Intermediate for Remdesivir Analog Synthesis

The pyrrolo[2,1-f][1,2,4]triazine scaffold is the core nucleobase mimic in the FDA-approved antiviral drug remdesivir [5]. The 2,4-dichloro-6-methyl variant serves as a versatile intermediate for synthesizing remdesivir analogs with modified nucleobase substitution patterns. The 6-methyl group provides a steric and electronic profile distinct from the parent remdesivir nucleobase (which features a 7-cyano substitution), enabling exploration of novel antiviral candidates with potentially improved selectivity indices. The established synthetic protocols for pyrrolotriazine C-nucleoside construction, including the bromohydrazone route and transition metal-mediated methods reviewed by Philkhanarevie et al., are directly applicable to this building block [5].

Chemical Biology: Kinase Profiling Probe Synthesis with Defined Selectivity Fingerprints

For chemical biology groups developing kinase profiling probes, the pyrrolotriazine scaffold offers a cleaner kinase selectivity baseline compared to the more promiscuous quinazoline scaffold [6]. The 2,4-dichloro-6-methyl building block enables efficient construction of probe molecules for target engagement studies, where the differential chlorine reactivity allows for introduction of a photoaffinity label at C-2 and a reporter tag at C-4 (or vice versa) with high regiochemical fidelity. The 6-methyl group's contribution to cellular permeability, as inferred from the IRAK4 inhibitor optimization studies [7], ensures that derived probes achieve adequate intracellular concentrations for target engagement at pharmacologically relevant doses (typically 1-10 μM).

Quote Request

Request a Quote for 2,4-Dichloro-6-methylpyrrolo[2,1-f][1,2,4]triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.